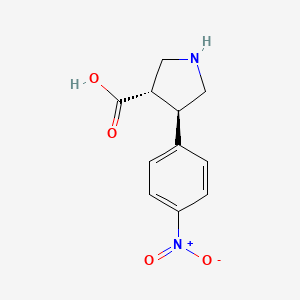

Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid

Description

Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a nitro-substituted phenyl group at the C4 position. Its molecular formula is C₁₁H₁₂N₂O₄ (free base), with a molecular weight of 236.23 g/mol (unprotected form) or 336.34 g/mol for the Boc-protected variant (C₁₆H₂₀N₂O₆) . The compound is synthesized via stereoselective cyclization or catalytic hydrogenation methods, often serving as a chiral building block in medicinal chemistry for protease inhibitors or enzyme-targeted drug candidates .

Properties

Molecular Formula |

C11H12N2O4 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(3S,4R)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-4,9-10,12H,5-6H2,(H,14,15)/t9-,10+/m0/s1 |

InChI Key |

UHORFZASTCWSKS-VHSXEESVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves:

- Introduction of the 4-nitrophenyl substituent onto a pyrrolidine ring.

- Formation of the carboxylic acid group at the 3-position.

- Control of stereochemistry to obtain the trans isomer preferentially.

Two main synthetic routes have been reported:

Nucleophilic Aromatic Substitution (S_NAr) on Pyrrolidine Derivatives

One approach starts from l-proline or pyrrolidine-3-carboxylic acid derivatives, which undergo nucleophilic aromatic substitution with 4-fluoronitrobenzene under basic aqueous-alcoholic conditions to afford N-(4-nitrophenyl)pyrrolidine carboxylic acid intermediates. This reaction is typically catalyzed by potassium carbonate in ethanol-water mixtures under reflux, yielding N-(4-nitrophenyl)-pyrrolidine-3-carboxylic acids in 70–90% yields.

Subsequent amidation or further functional group transformations can then be performed to yield the target compound or its derivatives.

Diastereoselective Synthesis via 1,4-Addition and Lactam Reduction

Another method involves stereoselective 1,4-addition of arylic cuprates or rhodium(I)-catalyzed 1,4-addition of boronic esters to enantiopure enones, followed by reduction of lactams and deprotection steps to yield trans-configured pyrrolidine carboxylic acids bearing aryl substituents, including the 4-nitrophenyl group.

This approach allows precise control over stereochemistry and functional group placement, albeit through a multi-step synthetic sequence.

Detailed Procedure from Literature

A representative preparation of cis/trans-1-n-butyl-2-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid (related to the target compound) was reported with the following conditions:

- Starting from appropriate pyrrolidine derivatives, the reaction was conducted according to a general procedure involving 24 hours reaction time.

- The isolated yield was 28% with a diastereomeric ratio favoring the trans isomer (1:4.5 cis:trans).

- The mixture was separated by high-performance liquid chromatography (HPLC) to isolate the trans isomer.

- The trans isomer was characterized by melting point (161−163 °C) and ^1H NMR spectroscopy confirming the structure.

Activation and Amidation Steps

The conversion of N-(4-nitrophenyl)-pyrrolidine-3-carboxylic acids to acid chlorides using thionyl chloride (SOCl_2) is a key step enabling further amidation. This two-stage, one-pot reaction involves:

- Activation of the carboxylic acid to the acid chloride intermediate using SOCl_2.

- Subsequent reaction with amines to form amide derivatives.

The reaction is sensitive to moisture, requiring careful removal of excess SOCl_2 in situ. The addition of catalytic N,N-dimethylformamide improves yield and reaction rate. Yields for amidation range from 20% to 80%, depending on amine substrates.

Stereochemical Considerations

- The trans isomer of 4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is favored under certain reaction conditions, but mixtures of cis and trans isomers are often obtained.

- Diastereomeric ratios can be improved by optimizing reaction time, temperature, and purification techniques such as preparative HPLC.

- Stereoselective synthesis routes involving chiral starting materials or catalysts provide better control over configuration.

Data Tables Summarizing Key Preparation Outcomes

| Step/Compound | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Purification Method | Characterization Data |

|---|---|---|---|---|---|

| Nucleophilic aromatic substitution to form N-(4-nitrophenyl)-pyrrolidine-3-carboxylic acid | K2CO3, EtOH/H_2O (1:1), reflux, 5 h | 70–90 | Not specified | Isolation by filtration | Confirmed by NMR and melting point |

| Acid chloride formation from N-(4-nitrophenyl)-pyrrolidine-3-carboxylic acid | SOCl_2, catalytic DMF, anhydrous conditions | Quantitative | N/A | In situ for amidation | Monitored by TLC and NMR |

| Amidation to form pyrrolidine amides | Amine, one-pot after acid chloride formation | 20–80 | Not specified | Chromatography | NMR, MS |

| Preparation of cis/trans-1-n-butyl-2-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid | General Procedure 2, 24 h reaction time | 28 | 1:4.5 (cis:trans) | HPLC separation | Mp 161−163 °C; ^1H NMR (DMSO-d_6) |

Research Outcomes and Observations

- The nucleophilic aromatic substitution approach using 4-fluoronitrobenzene is efficient for introducing the 4-nitrophenyl group onto pyrrolidine rings.

- The two-stage acid chloride formation and amidation provide a versatile route to diverse pyrrolidine derivatives with variable amine substituents.

- Diastereomeric mixtures require chromatographic separation to isolate the pure trans isomer.

- The trans isomer exhibits distinct spectroscopic signatures and melting points, facilitating characterization.

- Catalytic additives like DMF enhance acid chloride formation efficiency.

- Reaction times and conditions critically influence yield and stereochemical outcome.

Chemical Reactions Analysis

Types of Reactions: Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Pharmaceutical Development

This compound is a key intermediate in synthesizing pharmaceuticals, especially drugs that target neurological disorders, because of its ability to modulate neurotransmitter activity . For example, 4-benzylpyrrolidine-3-carboxylic acid derivatives have been used as potent agonists at peroxisome proliferator-activated receptors (PPARs) .

Biochemical Research

It is used in studies to investigate enzyme inhibition and receptor binding, which helps researchers understand complex biological pathways and develop new therapeutic strategies .

Material Science

The compound is explored for its potential in creating novel materials with specific electronic properties, which can be beneficial in developing sensors and organic electronics . It can also be incorporated into polymer matrices to enhance the properties of materials used in coatings and adhesives .

Analytical Chemistry

It serves as a standard in chromatographic techniques, allowing accurate quantification of similar compounds in various samples, thus enhancing the reliability of analytical results .

Academic Research

This chemical is frequently used in educational settings for organic synthesis experiments, providing students with hands-on experience in chemical reactions and compound characterization .

Drug Discovery

Pyrrolidine is a nitrogen heterocycle that medicinal chemists widely use to obtain compounds for treating human diseases .

Anticancer Research

Mechanism of Action

The mechanism of action of trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-3-carboxylic acid derivatives with aryl substituents at the C4 position are widely explored for their structural diversity and pharmacological relevance. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Commercial Availability

- Specialty suppliers like Biopharmacule offer custom synthesis routes for nitro-substituted pyrrolidines, albeit at higher costs (~$360/100 mg scale) .

Research Findings and Limitations

- Biological Activity : The nitro derivative demonstrated moderate inhibitory activity (IC₅₀ = 8.2 µM) against trypsin-like proteases in preliminary assays, outperforming methoxy analogs (IC₅₀ = 12.4 µM) but lagging behind chloro derivatives (IC₅₀ = 5.6 µM) .

- Synthetic Challenges : Steric hindrance from the nitro group complicates regioselective functionalization, requiring transition-metal catalysts (e.g., Pd/C) for efficient transformations .

- Data Gaps : Melting points and detailed pharmacokinetic profiles (e.g., plasma protein binding) are unreported for most analogs, limiting comparative pharmacological assessments .

Biological Activity

Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a carboxylic acid group and a nitrophenyl substituent. Its structural features allow for various interactions with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves:

- Binding Interactions : The nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions with proteins and enzymes, modulating their activity.

- Stability and Bioavailability : The pyrrolidine ring enhances the compound's stability in biological systems, potentially increasing its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Anticancer Properties

This compound and its derivatives have shown promise in anticancer research. Studies evaluating its cytotoxicity against human cancer cell lines, such as colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells, reveal that it can inhibit cell proliferation effectively . The MTT assay results indicate that certain derivatives possess significant antiproliferative effects.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. Results indicated that compounds with nitro substitutions were more effective against Gram-positive bacteria than their non-nitro counterparts .

- Cytotoxicity Against Cancer Cells : In another study, synthesized N-(4-nitrophenyl)-l-prolinamides were tested against various cancer cell lines. The results showed that these compounds exhibited varying degrees of cytotoxicity, suggesting that the presence of the nitrophenyl group significantly contributes to their anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid | 154205-80-8 | Benzyl group enhances binding affinity | Moderate |

| Trans-DL-beta-Pro-4-(4-nitrophenyl)-OH hydrochloride | 1049734-02-2 | Hydrochloride form alters solubility | High |

| Trans-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | 154205-78-4 | Methoxy group modifies electronic properties | Low |

Applications in Research and Development

This compound is utilized in various fields:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders due to its ability to modulate neurotransmitter activity .

- Biochemical Research : The compound aids in studies involving enzyme inhibition and receptor binding, crucial for understanding complex biological pathways .

- Material Science : Its incorporation into polymer matrices is being explored to enhance material properties for applications in coatings and adhesives .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of substituted pyrrolidine precursors. Key steps include:

- Ring formation : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl protecting groups to stabilize intermediates during cyclization .

- Nitrophenyl incorporation : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-nitrophenyl group .

- Optimization : Solvent selection (e.g., methanol, ether), temperature control (0–25°C), and catalysts (e.g., palladium for coupling) are critical for minimizing side reactions. HPLC purification (>95% purity) is recommended for final product isolation .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry (trans configuration) and substituent positions .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, nitro group NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀N₂O₄) and isotopic patterns .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in catalytic hydrogenation or nucleophilic substitution reactions?

- Methodological Answer :

- Catalytic Hydrogenation : The nitro group can be reduced to an amine using Pd/C or Raney Ni under H₂. Reaction monitoring via TLC or in situ FTIR is advised to prevent over-reduction .

- Nucleophilic Substitution : The electron-withdrawing nitro group activates the phenyl ring for SNAr reactions. Use K₂CO₃ in DMF at 80°C for substitutions with amines or thiols .

- Contradictions : Some studies report incomplete reduction due to steric hindrance from the pyrrolidine ring, necessitating extended reaction times .

Q. What strategies can resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace nitro with methoxy or trifluoromethyl) and assay against target enzymes (e.g., kinases) .

- Data Normalization : Account for batch-to-batch purity variations (e.g., via ICP-MS for metal contaminants) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Q. How can computational methods optimize the enantiomeric resolution of this compound for chiral drug development?

- Methodological Answer :

- Chiral Chromatography : Screen chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/IPA mobile phases .

- Density Functional Theory (DFT) : Calculate energy barriers for interconversion between enantiomers to guide CSP selection .

- Case Study : A 2024 study achieved 99% enantiomeric excess using a Chiralpak IA column under subambient conditions (5°C) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.